Cas no 25249-56-3 (Poly(N-acetylglucosamine 1-phosphate))

Poly(N-acetylglucosamine 1-phosphate) structure
25249-56-3 structure
Productnaam:Poly(N-acetylglucosamine 1-phosphate)
CAS-nummer:25249-56-3
MF:C8H16NO9P
MW:301.187704086304
CID:263504
PubChem ID:440364

Poly(N-acetylglucosamine 1-phosphate) Chemische en fysische eigenschappen

Naam en identificatie

    • Poly(N-acetylglucosamine 1-phosphate)
    • N-acetyl-alpha-D-glucosamine 1-phosphate
    • N-acetyl-alpha-glucosamine 1-phosphate
    • [(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
    • alpha-GlcNAc-1-P
    • NG1
    • CHEBI:16446
    • 1-(N-acetyl-alpha-D-glucosamine) phosphate
    • DTXSID00179902
    • CHEMBL1233078
    • GlcNAc1alpha-phosphate
    • SCHEMBL317138
    • 2-acetamido-2-deoxy-alpha-D-glucopyranose 1-(dihydrogen phosphate)
    • N-Acetylglucosamine 1-phosphate
    • 25249-56-3
    • Q27101910
    • 2-(ACETYLAMINO)-2-DEOXY-1-O-PHOSPHONO-ALPHA-D-GLUCOPYRANOSE
    • 119185-04-5
    • C04501
    • 119185-08-9
    • GN1
    • Epitope ID:150077
    • N-acetyl-alpha-D-glucosamine 1-(dihydrogen phosphate)
    • 2-acetamido-2-deoxy-1-O-phosphono-alpha-D-glucopyranose
    • alpha-GlcNAc-(1->O)PO3H2
    • 2-N-acetylglucosamine 1-phosphate
    • 2-acetamido-2-deoxy-1-O-phosphono-D-galactopyranose
    • 2-acetamido-2-deoxy-1-O-phosphono-alpha-D-galactopyranose
    • 2-(acetylamino)-2-deoxy-D-glucopyranose 1-(dihydrogen phosphate)
    • N-ACETYL-ALPHA-D-GALACTOSAMINE 1-PHOSPHATE
    • N-Acetyl-D-glucosamine 1-phosphate
    • 2-acetamido-2-deoxy-1-O-phosphono-D-glucopyranose
    • 2-acetamido-2-deoxy-D-glucopyranose 1-phosphate
    • N-acetylglucosamine-1-phosphate
    • Inchi: InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)
    • InChI-sleutel: FZLJPEPAYPUMMR-UHFFFAOYSA-N
    • LACHT: CC(NC1C(O)C(O)C(CO)OC1OP(=O)(O)O)=O

Berekende eigenschappen

  • Exacte massa: 301.05628
  • Monoisotopische massa: 301.05626809g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 371
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3.7
  • Topologisch pooloppervlak: 166Ų

Experimentele eigenschappen

  • PSA: 165.78

Poly(N-acetylglucosamine 1-phosphate) Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd